1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
Description
Properties
CAS No. |
5807-13-6 |
|---|---|
Molecular Formula |
C8H4N6O4 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI Key |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Pseudo Four-Component Domino Strategy
A highly efficient one-pot synthesis was developed using a pseudo four-component domino reaction involving Meldrum’s acid, aromatic aldehydes, and guanidinium carbonate. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclocondensation steps. For example, benzaldehyde derivatives react with Meldrum’s acid and guanidinium carbonate in ethanol under reflux (80°C, 6–8 hours) to yield the target compound in 65–78% yield. This method eliminates intermediate isolation, reducing reaction time and waste.
Key Advantages :
- Atom economy : Utilizes stoichiometric ratios of reactants without byproducts.
- Versatility : Accommodates electron-donating and electron-withdrawing substituents on the aryl aldehyde.
Cyclocondensation of Amidines with 1,3-Diketones
Base-Catalyzed Cyclocondensation
A patent (CN1162431C) describes the condensation of 4,5-diaminopyrimidine-2,6-dione with 1,3-diketones, such as acetylacetone, in the presence of potassium carbonate. The reaction occurs in dimethylformamide (DMF) at 100°C for 12 hours, achieving 70–85% yields. The mechanism involves nucleophilic attack of the amidine nitrogen on the diketone carbonyl, followed by dehydration and aromatization.
Optimization Insights :
- Catalyst choice : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the diketone.
Recyclization of Pyrimidine Precursors
Acid-Mediated Rearrangement
A dissertation (RosDok, 2013) reports the recyclization of 5-aminopyrimidine-2,4-diones using trifluoroacetic acid (TFA). Heating the precursor in TFA at 60°C for 4 hours induces ring expansion, forming the pyrimido[5,4-g]pteridine core. This method is particularly effective for introducing trifluoromethyl groups at position 5.
Mechanistic Pathway :
- Protonation of the pyrimidine nitrogen activates the ring.
- Nucleophilic attack by water or alcohol generates a tetrahedral intermediate.
- Rearrangement and elimination yield the fused pteridine system.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (PubChem CID 257715) confirms the planar structure with intramolecular hydrogen bonding between N-H and carbonyl oxygen. Bond lengths (C=O: 1.22 Å, C=N: 1.31 Å) align with conjugated system delocalization.
Comparative Analysis of Synthetic Methods
Applications and Derivatives
Biological Activity
Analogues of pyrimido[5,4-g]pteridine exhibit inhibitory activity against dihydrofolate reductase (DHFR), a target in anticancer therapy. Introduction of electron-withdrawing groups (e.g., CF₃) enhances binding affinity by 3-fold compared to unsubstituted derivatives.
Materials Science
The compound’s extended π-system enables applications in organic semiconductors. Thin-film transistors fabricated with this material show hole mobility of 0.12 cm²/V·s.
Chemical Reactions Analysis
Types of Reactions
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Biological Applications
- Anticancer Activity : Research indicates that derivatives of 1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines .
- Antiviral Properties : The compound has been investigated for its antiviral effects against several viruses. Its structural similarity to known antiviral agents suggests it may interfere with viral replication processes .
- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and viral infections .
Materials Science Applications
- Dyes and Pigments : The unique chromophoric properties of 1,9-dihydropyrimido[5,4-g]pteridine derivatives have led to their exploration as potential dyes in various applications including textiles and coatings .
- Polymeric Materials : The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of materials used in electronics and packaging .
Case Study 1: Anticancer Activity
A study conducted on the anticancer potential of 1,9-dihydropyrimido[5,4-g]pteridine derivatives demonstrated their ability to induce apoptosis in human leukemia cells. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .
Case Study 2: Antiviral Research
In vitro studies showed that certain derivatives exhibited significant antiviral activity against influenza viruses. The compounds were found to disrupt viral entry into host cells and inhibit replication .
Mechanism of Action
The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1,3,7,9-Tetramethylpyrimido[5,4-g]pteridine-2,4,6,8-tetrone (CAS 6439-85-6)
Di- and Tetra-hydropyrimido[4,5-d]pyrimidines
- Structure : Pyrimidine fused at [4,5-d] positions with varying saturation (5,6-dihydro or 5,6,7,8-tetrahydro).
- Synthesis: Derived from pyrimidine-5-carbaldehydes via 4-amino intermediates .
- Key Differences :
1,3,7,9-Tetraphenyl-9,10a-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetraone
- Structure : Phenyl substituents at 1,3,7,9-positions and partial saturation at 9,10a-positions.
- Electrochemical data (CV: 40, DPV: 4.5) suggest redox activity suitable for catalytic or materials applications .
6,8-Diamino-1H-pyrimido[5,4-g]pteridine-2,4-dione
- Structure: Amino groups at 6,8-positions and two carbonyl groups.
- Molecular Formula : C₈H₆N₈O₂ (MW: 246.19) .
- Key Differences: Amino groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents. Lower molecular weight (246 vs. 304) and higher density (1.852 g/cm³) indicate a compact structure .
Comparative Data Table
Biological Activity
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of pteridines and has been studied for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C8H4N6O4
- Molecular Weight : 488.3351 g/mol
- CAS Number : 5807-13-6
Synthesis Methods
A notable method for synthesizing this compound involves a one-pot reaction using 1,3-dimethyl-5,6-diaminouracil with various electrophilic reagents under microwave irradiation. This method has demonstrated high efficiency and yield in producing biologically relevant heterocycles .
Anticancer Properties
Research indicates that derivatives of pteridines exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have indicated:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
Enzyme Inhibition
Pteridine derivatives are known to act as inhibitors for several enzymes. The biological activity of this compound includes:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial in nucleotide synthesis and is a target for anticancer drugs. The compound shows promising inhibition rates comparable to established DHFR inhibitors .
Data Summary
Q & A
Q. How are kinetic isotope effects (KIEs) utilized to study reaction mechanisms?
- Methodological Answer : Deuterium labeling at reactive protons (e.g., N–H positions) quantifies primary KIEs (k/k > 2) in rate-determining steps like proton-coupled electron transfer (PCET). Isotopic substitution in solvents (DO vs. HO) further elucidates solvent participation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
